Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate
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Overview
Description
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl acetoacetate, methylamine, and phenylacetic acid. The synthesis process may involve:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction where the starting materials are heated under reflux with a suitable catalyst.
Substitution Reactions: Introduction of the tert-butyl and phenyl groups can be done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the synthesis is both cost-effective and sustainable.
Chemical Reactions Analysis
Types of Reactions
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets.
Medicine: Potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
- Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-aminopyrrolidine-1,2-dicarboxylate
Uniqueness
Rel-1-(tert-butyl) 2-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C34H46N2O8 |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3S)-3-phenylpyrrolidine-1,2-dicarboxylate;1-O-tert-butyl 2-O-methyl (2R,3R)-3-phenylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/2C17H23NO4/c2*1-17(2,3)22-16(20)18-11-10-13(14(18)15(19)21-4)12-8-6-5-7-9-12/h2*5-9,13-14H,10-11H2,1-4H3/t2*13-,14-/m10/s1 |
InChI Key |
HCKVCYQEWXPCHP-ATLWNKLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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